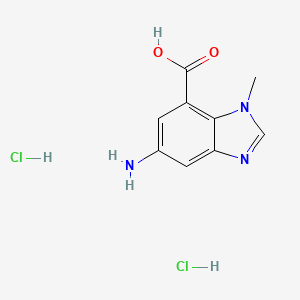

Acide 6-amino-3-méthylbenzimidazole-4-carboxylique ; dihydrochlorure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride is a compound belonging to the benzimidazole class of heterocyclic, aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. This structural motif is known for its significant biological activity and stability, making it a valuable scaffold in medicinal chemistry .

Applications De Recherche Scientifique

Anticancer Activity

Benzimidazole derivatives, including 6-amino-3-methylbenzimidazole-4-carboxylic acid dihydrochloride, have shown promising anticancer properties. Recent studies have highlighted their potential as inhibitors of key oncogenic pathways:

- Mechanism of Action : These compounds often target multiple kinases involved in cancer progression, including B-RAF and RAF kinases, which are critical in various cancers such as melanoma and colorectal cancer. For instance, compounds derived from benzimidazole have demonstrated IC50 values in the low micromolar range against cancer cell lines like A549 (non-small cell lung cancer) and MCF-7 (breast cancer) .

- Case Studies : A study indicated that certain benzimidazole derivatives exhibited significant cytotoxicity against HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The anti-inflammatory effects of benzimidazole derivatives are well-documented:

- Inhibition of COX Enzymes : Research has shown that these compounds can effectively inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. For example, specific derivatives have been reported to exhibit IC50 values as low as 0.037 nM against COX-2, indicating strong anti-inflammatory potential .

- Clinical Relevance : The ability to reduce edema and pain in animal models suggests potential therapeutic applications for conditions such as arthritis and other inflammatory diseases .

Neurological Disorders

Benzimidazole derivatives are also being explored for their efficacy in treating neurological conditions:

- Alpha-2 Adrenergic Agonism : Some derivatives act as selective alpha-2 receptor agonists, which may be beneficial in treating disorders like irritable bowel syndrome and anxiety . This mechanism can help modulate neurotransmitter release, providing a therapeutic avenue for managing symptoms associated with these disorders.

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and SAR of 6-amino-3-methylbenzimidazole-4-carboxylic acid dihydrochloride is crucial for optimizing its pharmacological properties:

Synthetic Pathways

Various synthetic routes have been developed to produce this compound efficiently while minimizing toxic by-products. Techniques such as Mannich reactions and modifications at the nitrogen positions have been employed to enhance bioactivity .

Structure Activity Relationship

The pharmacological profile of benzimidazole derivatives is significantly influenced by substituents at various positions on the ring structure:

- Substituent Effects : Modifications at the 1, 2, or 5 positions have been shown to alter binding affinity and selectivity towards different biological targets . For example, the presence of electron-withdrawing groups can enhance anticancer activity by stabilizing the compound's interaction with target enzymes.

Data Summary Table

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride typically involves the cyclization of o-phenylenediamine derivatives with carboxylic acid derivatives under acidic conditions. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid with o-phenylenediamine, followed by reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzimidazole derivatives.

Mécanisme D'action

The mechanism of action of 6-Amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.

2-Aminobenzimidazole: Another benzimidazole derivative with comparable biological activity.

Uniqueness

6-Amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Activité Biologique

6-Amino-3-methylbenzimidazole-4-carboxylic acid; dihydrochloride is a benzimidazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research.

Anticancer Properties

Research indicates that 6-amino-3-methylbenzimidazole-4-carboxylic acid; dihydrochloride demonstrates significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- HCT116 (colon cancer)

For instance, compounds derived from benzimidazole scaffolds have shown IC50 values in the low micromolar range against these cell lines, indicating potent anticancer effects. One study highlighted that structural modifications at the C-2 position of benzimidazole derivatives enhanced their inhibitory activity against cervical carcinoma HeLa and breast cancer MCF-7 cells, outperforming standard treatments like carboplatin .

Table 1: Anticancer Activity of 6-Amino-3-methylbenzimidazole Derivatives

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from benzimidazole have been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition comparable to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

The biological activity of 6-amino-3-methylbenzimidazole-4-carboxylic acid; dihydrochloride can be attributed to its ability to inhibit specific enzymes and disrupt cellular pathways. The compound interacts with molecular targets by binding to active sites on enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial for its anticancer effects, as it can lead to cell cycle arrest in cancer cells .

Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

- Study on Cancer Cell Lines : A study conducted on MDA-MB-468 breast cancer xenograft models demonstrated that administration of the compound significantly suppressed tumor growth by up to 77% without causing notable weight loss in the subjects .

- Antimicrobial Screening : In a comprehensive antimicrobial screening, various derivatives showed broad-spectrum activity against multiple bacterial strains, highlighting their potential as therapeutic agents in treating infections .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the chemical structure could enhance biological activity, particularly in anticancer applications .

Propriétés

IUPAC Name |

6-amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.2ClH/c1-12-4-11-7-3-5(10)2-6(8(7)12)9(13)14;;/h2-4H,10H2,1H3,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGPYJQREPBBEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CC(=CC(=C21)C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.